molecular formula C13H11N3 B2787728 6-phenyl-1H-indazol-3-amine CAS No. 100728-08-3

6-phenyl-1H-indazol-3-amine

Cat. No. B2787728
CAS RN: 100728-08-3
M. Wt: 209.252
InChI Key: JVRYRQAVZOZLTL-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indazol-3-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . This compound has been used in the design and synthesis of a series of indazole derivatives, which have been evaluated for their inhibitory activities against human cancer cell lines .


Synthesis Analysis

A series of indazole derivatives, including this compound, were designed and synthesized by a molecular hybridization strategy . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The 1H NMR spectrum of the target compound shows that the single peaks appearing at chemical shifts δ: 10–13 ppm are the active hydrogens on the C-1 and C-3 amides of indazole; while the sets of peaks appearing at δ: 6–8 ppm are the aromatic hydrogens on indazole and benzene rings .


Chemical Reactions Analysis

The compound this compound has been found to exhibit promising inhibitory effects against the K562 cell line, a type of chronic myeloid leukemia . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H11N3 and its formula weight is 209.24654 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process: The derivative of 6-phenyl-1H-indazol-3-amine, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, was synthesized and characterized by spectroscopic and X-ray analysis. This process involved condensation and cyclization steps starting from 2,6-difluorobenzonitrile (Lu et al., 2020).

Antitumor Activity

  • Anticancer Properties: The compound mentioned above showed distinct inhibition of cancer cell lines HT-29, K562, and MKN45, indicating its potential as an anticancer agent (Lu et al., 2020).
  • Targeting Specific Cancer Mutations: Novel Bcr-Abl inhibitors incorporating this compound showed promising inhibition against specific cancer mutations, suggesting its utility in targeted cancer therapy (Pan et al., 2019).

Chemical Synthesis and Properties

  • Chemical Synthesis Techniques: Research has explored efficient synthesis methods for 3-substituted indazoles, a category which includes this compound, using palladium-catalyzed intramolecular amination (Inamoto et al., 2004).
  • Photophysical Studies: Investigations into the photophysical properties of indazole derivatives highlight their potential application in materials science and photochemistry (Rana & Chaudhary, 2021).

Mechanism of Action

properties

IUPAC Name

6-phenyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYRQAVZOZLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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